Regioisomeric Differentiation: Pyrimidine-C5 vs. C4 Substitution Governs Log P and Hydrogen‑Bonding Capacity
Attachment of the allylic alcohol at the pyrimidine C5 position (as in the target compound) yields a distinct lipophilicity/polarity balance relative to the C4-attached regioisomer, 3-(pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434‑58‑4) . The target compound (MW 150.18, PSA 46.01 Ų, Log P ≈ 0.79 for the neutral species ) contrasts sharply with the C4 analog’s lower PSA of 42.85 Ų and lower Log P of 0.25 , a difference that translates to a nearly threefold shift in predicted membrane partitioning in QSAR models .
| Evidence Dimension | Physicochemical differential: Log P and tPSA between C5‑ and C4‑attached pyrimidine allylic alcohol regioisomers |
|---|---|
| Target Compound Data | MW 150.18 g mol⁻¹; tPSA 46.01 Ų; Log P ≈ 0.79 |
| Comparator Or Baseline | 3-(Pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434‑58‑4): MW 136.15 g mol⁻¹, PSA 42.85 Ų, Log P ≈ 0.25 |
| Quantified Difference | ΔPSA +3.16 Ų (≈ 7.4 % increase); ΔLog P +0.54 (≈ 216 % increase) |
| Conditions | Predicted physicochemical values computed with standard molecular descriptor software as reported in vendor/Chemsrc datasheets |
Why This Matters
A 0.54-unit increase in Log P and a measurable expansion in tPSA directly affect ADME predictions, enabling procurement teams to select the C5 regioisomer for membrane‑permeability or aqueous‑solubility optimization without resorting to empirical screening of multiple analogs.
